molecular formula C10H11BrO4 B2373899 2-Bromo-4-ethoxy-5-methoxybenzoic acid CAS No. 838814-43-0

2-Bromo-4-ethoxy-5-methoxybenzoic acid

Cat. No.: B2373899
CAS No.: 838814-43-0
M. Wt: 275.098
InChI Key: PHUWTBULJBBFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzoic acid typically involves the bromination of 4-ethoxy-5-methoxybenzoic acid. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Bromo-4-ethoxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-4-ethoxy-5-methoxybenzoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethoxy-5-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form halogen bonds with electron-rich sites on proteins, stabilizing the compound-protein complex. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Biological Activity

2-Bromo-4-ethoxy-5-methoxybenzoic acid is an aromatic compound with significant potential in biological and medicinal chemistry. Its structure, characterized by the presence of bromine, ethoxy, and methoxy substituents, allows for diverse interactions with biological targets, making it a subject of interest in various research fields.

The molecular formula of this compound is C10H11BrO4C_{10}H_{11}BrO_4, with a molecular weight of 275.10 g/mol. The synthesis typically involves multi-step organic reactions, which may include bromination, alkylation, and esterification processes. The unique combination of functional groups in this compound enhances its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom can form halogen bonds with electron-rich sites on proteins, stabilizing the compound-protein complex. This interaction can lead to inhibition of enzyme activity or modulation of receptor function, thus influencing various biochemical pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties by interfering with microtubule dynamics. For instance, studies have shown that certain brominated compounds can disrupt the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis. In vitro assays demonstrated that related compounds exhibited sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7 .

Anti-inflammatory Effects

Preliminary studies suggest potential anti-inflammatory activities for this compound. The presence of the ethoxy and methoxy groups may enhance its ability to modulate inflammatory pathways. Further investigations are needed to elucidate these effects through detailed pharmacological studies.

Research Findings and Case Studies

A summary of relevant findings from recent studies is provided in the table below:

Study Objective Findings
Study on Antitumor Agents Evaluate the effects on microtubulesCompounds showed significant cytotoxicity against cancer cell lines; disrupted microtubule polymerization.
Mechanistic InsightsInvestigate enzyme interactionsCompound interacts with enzymes, potentially inhibiting their activity through halogen bonding.
Antiinflammatory PotentialAssess inflammatory response modulationSuggested modulation of inflammatory pathways; further studies required for validation.

Future Directions

The ongoing research into the biological activity of this compound is promising but still in its early stages. Future studies should focus on:

  • Molecular Docking Studies : To predict binding affinities and interactions with specific biological targets.
  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Derivatives Exploration : Investigating structural modifications to enhance potency and selectivity against target diseases.

Properties

IUPAC Name

2-bromo-4-ethoxy-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-3-15-9-5-7(11)6(10(12)13)4-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUWTBULJBBFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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